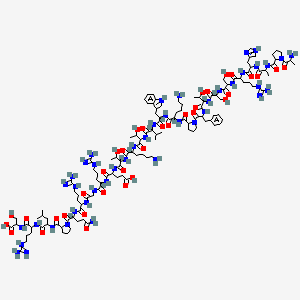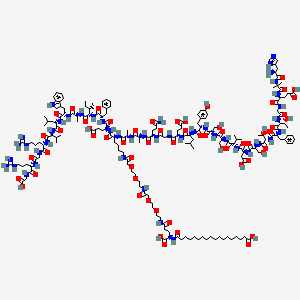
Ethyl 2-aminopyrimidine-4-carboxylate
Vue d'ensemble
Description
Ethyl 2-aminopyrimidine-4-carboxylate is a chemical compound with the molecular formula C7H9N3O2 . It has a molecular weight of 167.17 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives has been reported in various studies . For instance, one study reported the synthesis of 2-aminopyrimidine derivatives from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process involved five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The InChI code for Ethyl 2-aminopyrimidine-4-carboxylate is1S/C7H9N3O2/c1-2-12-6(11)5-3-4-9-7(8)10-5/h3-4H,2H2,1H3,(H2,8,9,10) . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
Ethyl 2-aminopyrimidine-4-carboxylate is a powder that is stored at room temperature . Its molecular weight is 167.17 .Applications De Recherche Scientifique
Antitrypanosomal Activity
2-aminopyrimidine derivatives, which can be prepared from Ethyl 2-aminopyrimidine-4-carboxylate, have been found to exhibit antitrypanosomal activity . They have been tested against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness . Some of these compounds have shown quite good antitrypanosomal activity .
Antiplasmodial Activity
In addition to their antitrypanosomal activity, 2-aminopyrimidine derivatives have also demonstrated antiplasmodial activity . They have been tested against Plasmodium falciparum NF54, a causative organism of malaria . Some of these compounds have shown excellent antiplasmodial activity .
Drug Development
The need for new efficient antitrypanosomal compounds with less side effects is urgent . Similarly, there is a great demand for antiplasmodial compounds with alternative mechanism of action . Therefore, Ethyl 2-aminopyrimidine-4-carboxylate and its derivatives could potentially be used in the development of new drugs to treat these diseases .
Chemical Synthesis
Ethyl 2-aminopyrimidine-4-carboxylate can be used as a starting material in the synthesis of various chemical compounds . For example, it can be used to prepare 2-aminopyrimidine derivatives through a series of chemical reactions .
Research in Life Science
Ethyl 2-aminopyrimidine-4-carboxylate can be used in various areas of research including Life Science . It can be used in the study of biological processes, diseases, and the development of new therapies .
Research in Material Science
Ethyl 2-aminopyrimidine-4-carboxylate can also be used in Material Science research . It can be used in the development and characterization of new materials .
Safety and Hazards
Mécanisme D'action
Target of Action
Ethyl 2-aminopyrimidine-4-carboxylate is a chemical compound that has been found to have potential antitrypanosomal and antiplasmodial activities . This suggests that its primary targets could be the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum .
Mode of Action
It is suggested that the compound interacts with its targets, leading to their inhibition or destruction
Biochemical Pathways
It is suggested that the compound may interfere with the life cycle ofTrypanosoma brucei rhodesiense and Plasmodium falciparum, thereby exerting its antitrypanosomal and antiplasmodial effects .
Result of Action
The result of Ethyl 2-aminopyrimidine-4-carboxylate’s action is the potential inhibition or destruction of Trypanosoma brucei rhodesiense and Plasmodium falciparum, which could lead to the alleviation of symptoms associated with sleeping sickness and malaria, respectively .
Propriétés
IUPAC Name |
ethyl 2-aminopyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-12-6(11)5-3-4-9-7(8)10-5/h3-4H,2H2,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCALRCXLGUQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729330 | |
| Record name | Ethyl 2-aminopyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-aminopyrimidine-4-carboxylate | |
CAS RN |
916056-77-4 | |
| Record name | Ethyl 2-amino-4-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916056-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-aminopyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B3030447.png)












